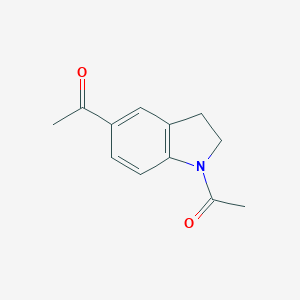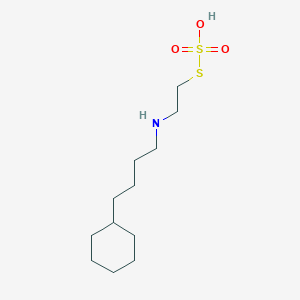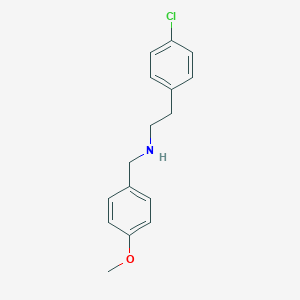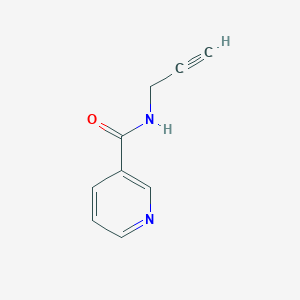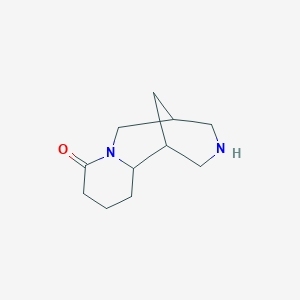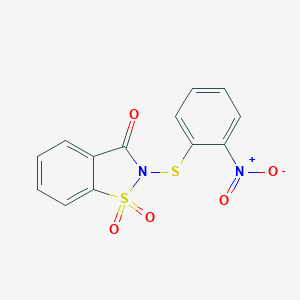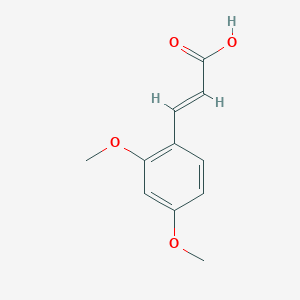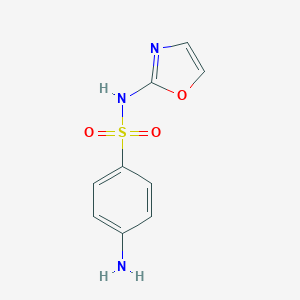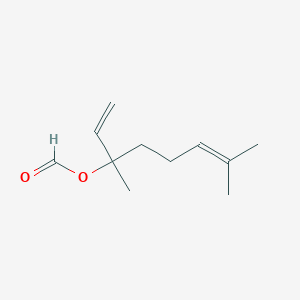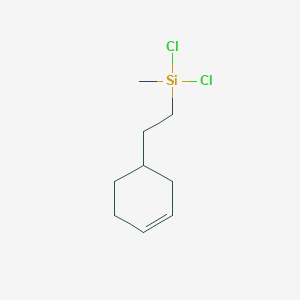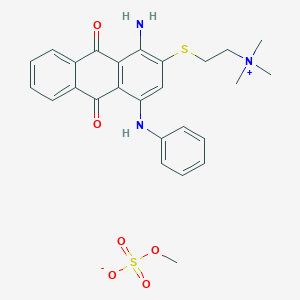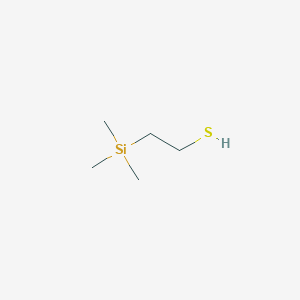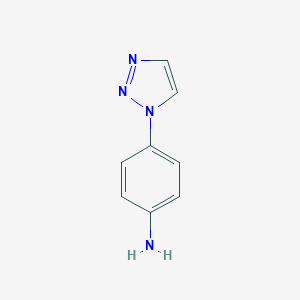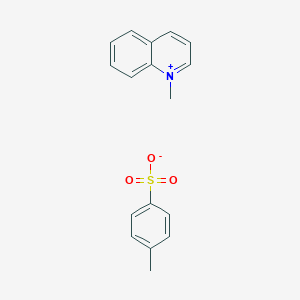
1-Methylquinolinium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylquinolinium toluene-p-sulphonate, also known as MQTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. The unique properties of MQTS make it a valuable tool for researchers in a variety of fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not fully understood. However, it is believed that the compound acts as a surfactant, reducing the interfacial tension between the two phases and promoting the transfer of reactants between them. 1-Methylquinolinium toluene-p-sulphonate has also been shown to exhibit catalytic activity in a variety of other chemical reactions, although the specific mechanisms involved in these processes are not well understood.
Biochemical And Physiological Effects
While 1-Methylquinolinium toluene-p-sulphonate has not been extensively studied for its biochemical and physiological effects, some research has suggested that the compound may have potential therapeutic applications. For example, one study found that 1-Methylquinolinium toluene-p-sulphonate was effective in inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the potential benefits and risks of using 1-Methylquinolinium toluene-p-sulphonate in a clinical setting.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Methylquinolinium toluene-p-sulphonate in lab experiments is its high solubility in polar solvents. This property makes it easy to incorporate into a variety of experimental protocols. Additionally, 1-Methylquinolinium toluene-p-sulphonate is relatively inexpensive and readily available, making it a cost-effective option for researchers on a tight budget.
However, there are also some limitations to using 1-Methylquinolinium toluene-p-sulphonate in lab experiments. For example, the compound can be difficult to handle, as it is highly hygroscopic and can absorb moisture from the air. Additionally, the exact mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not well understood, which can make it difficult to optimize experimental protocols.
Future Directions
There are many potential future directions for research on 1-Methylquinolinium toluene-p-sulphonate. One area of interest is in the development of new synthetic methodologies using 1-Methylquinolinium toluene-p-sulphonate as a catalyst. Additionally, researchers may explore the potential therapeutic applications of 1-Methylquinolinium toluene-p-sulphonate, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylquinolinium toluene-p-sulphonate and its potential applications in a variety of scientific fields.
Synthesis Methods
1-Methylquinolinium toluene-p-sulphonate can be synthesized through a simple reaction between 1-methylquinoline and toluene-p-sulphonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is highly soluble in polar solvents.
Scientific Research Applications
1-Methylquinolinium toluene-p-sulphonate has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a phase transfer catalyst in organic synthesis. 1-Methylquinolinium toluene-p-sulphonate has been shown to be highly effective in facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This property makes it a valuable tool for researchers working in the field of organic synthesis.
properties
CAS RN |
16218-74-9 |
|---|---|
Product Name |
1-Methylquinolinium toluene-p-sulphonate |
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
UKQVAKKCHJNWPC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
Other CAS RN |
16218-74-9 |
synonyms |
1-methylquinolinium toluene-p-sulphonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



